molecular formula C8H10N2O3S B3021819 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 26395-99-3

7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B3021819
CAS RN: 26395-99-3
M. Wt: 214.24 g/mol
InChI Key: NVIAYEIXYQCDAN-UHFFFAOYSA-N
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Description

This compound is a substrate used in the assessment of immobilized PGA orientation and in the synthesis of beta-lactam antibiotics . It is an intermediate in the preparation of cephems .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-ACA with 5-methyl-1,3,4-thiadiazol-2-ylthio)methyl to generate the 3-position substituted 7-AT-CA intermediate . This intermediate then undergoes condensation with various acyl chlorides under acidic conditions to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring system containing a five-membered thiazole ring fused to a four-membered beta-lactam ring . The compound also contains an amino group and a carboxylic acid group .


Chemical Reactions Analysis

As an intermediate in the synthesis of cephems, this compound undergoes various chemical reactions, including condensation with acyl chlorides . The exact reactions it undergoes would depend on the specific cephem being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 727.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It also has an enthalpy of vaporization of 111.5±3.0 kJ/mol and a flash point of 393.7±32.9 °C .

Scientific Research Applications

Synthesis and Characterization

7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is explored in various synthetic and characterization studies. For instance, the compound has been utilized in the synthesis of new cephalosporin derivatives, as reported by Blau et al. (2008), where it acts as a carrier for a range of drugs containing an amino group (Blau et al., 2008). Deng Fu-li (2007) prepared a derivative of this compound through hydrolyzing and esterification processes, highlighting its versatility in chemical synthesis (Deng Fu-li, 2007).

Spectroscopy and Quantum Chemical Studies

The molecular structure and properties of derivatives of this compound have been studied using techniques like FT-IR, FT-Raman, and quantum chemical calculations. Ramalingam et al. (2011) conducted a comprehensive study on the spectroscopic and theoretical aspects of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, providing insights into its nonlinear optical behavior and electronic structure (Ramalingam et al., 2011).

Applications in Drug Development and Analysis

The compound also finds application in the development and analysis of cephalosporin antibiotics. For example, Naveed et al. (2014) employed it in a spectrophotometric method for assaying different brands of cefadroxil, a cephalosporin antibiotic (Naveed et al., 2014). Additionally, Rao et al. (2007) identified impurities in Cefdinir, another cephalosporin drug, where derivatives of this compound were characterized (Rao et al., 2007).

Other Applications

Further research has delved into various aspects like synthesis of enantiopure amino acids (Dietrich & Lubell, 2003) and evaluating corrosion inhibition efficiency (Aldana-González et al., 2015). These studies underscore the compound’s potential in diverse fields ranging from organic chemistry to materials science (Dietrich & Lubell, 2003), (Aldana-González et al., 2015).

properties

IUPAC Name

7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAYEIXYQCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860275
Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

26395-99-3, 22252-43-3
Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26395-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the procedure of Example 14, only substituted 1 g of 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid for 3-acetyloxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2carboxylic acid, 7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is obtained. M.P. 145°-146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-[[2-[4-(chloromethyl)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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